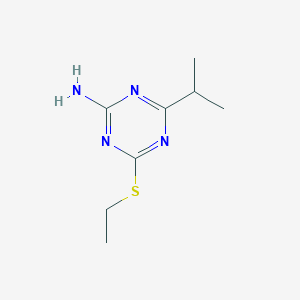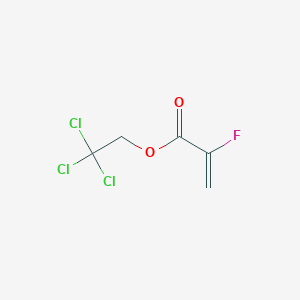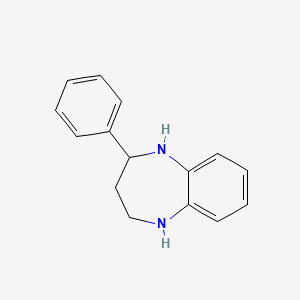
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Overview
Description
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a compound that has been synthesized and studied for its potential pharmacological properties . It is structurally related to 2-phenyl-4’- (2, 3, 4, 5-tetrahydro-1H-1, 5-benzodiazepine-1-carbonyl)benzanilide .
Synthesis Analysis
The synthesis of compounds structurally related to this compound has been reported. For instance, a series of compounds was synthesized using a common 1- (1-phenylethenyl)-1,2,3,4-tetrahydroisoquinoline precursor to the required ylide or N-oxide intermediate . The Stevens [2,3] and analogous Meisenheimer [2,3] sigmatropic rearrangements were applied to afford concise syntheses .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in databases . Single crystal X-ray structure determinations were employed to define the conformational characteristics for each ring type .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Stevens [2,3] and analogous Meisenheimer [2,3] sigmatropic rearrangements . These rearrangements have been applied to afford concise syntheses of phenyl-substituted representatives of each of the reduced 1H-3-benzazonine and 4,3-benzoxazonine systems .Scientific Research Applications
Stereochemical Analysis
- Stereochemistry in Psychotherapeutic Agents: Proton magnetic resonance has been used to determine the stereochemistry of 1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones, including psychotherapeutic agents like clobazam and triflubazam. These derivatives exhibit a pseudo-boat cycloheptadiene-like conformation at room temperature, offering insights into their structural dynamics and interactions (Aversa et al., 1980).
Spectroscopic Analysis
- Spectroscopic and Mass Spectral Investigation: Methyl- and phenyl-substituted dihydro- and tetrahydro-1H-1,5-benzodiazepines, including 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, have been characterized using vibrational and electronic spectra. Mass spectral fragmentation paths for these compounds offer valuable information for their identification and characterization (Hunter & Webb, 1972).
Pharmacological Properties
- Arginine Vasopressin Antagonist Activity: Compounds structurally related to 2-phenyl-4'-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbonyl) benzanilide have demonstrated arginine vasopressin (AVP) antagonist activity for both V1A and V2 receptors. These compounds are significant due to their high antagonist activities and oral availability, indicating potential therapeutic applications (Matsuhisa et al., 1997).
Synthesis and Chemistry
- Green Chemistry Approach in Synthesis: Novel tetrazole derivatives of 1H-1,5-benzodiazepine have been synthesized using both conventional and microwave methods. These methods showcase the versatility and adaptability of synthesizing benzodiazepine derivatives (Bhoge et al., 2019).
- Novel Condensation Reaction for Synthesis: A unique one-pot condensation reaction has been developed for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This method represents an alternative and efficient approach for synthesizing benzodiazepine derivatives with broad biological activities (Shaabani et al., 2009).
Pharmacological Research
- Antitumor Activity in Clinical Trials: Research on 2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine has shown its potential as a farnesyltransferase inhibitor with potent preclinical antitumor activity. The compound has beenadvanced into human clinical trials due to its promising results in the treatment of tumors (Hunt et al., 2000).
Synthesis Methodologies
- Stereocontrolled Synthesis of Benzodiazepines: An efficient synthesis methodology for phenylalanine- and tryptophan-derived 5-phenyl-1,4-benzodiazepines has been developed. This methodology highlights the stereocontrolled synthesis of these compounds, which is crucial for their potential pharmacological properties (Herrero et al., 2003).
Chemical Synthesis and Analysis
- Practical Synthesis of Benzodiazepine Derivatives: A practical approach for synthesizing 4-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, an important intermediate in various pharmacological applications, has been documented. This synthesis highlights the versatility and practicality of generating key benzodiazepine intermediates (Zhao et al., 2008).
Antibacterial Activity Evaluation
- Synthesis and Antibacterial Activity Analysis: New 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides were synthesized using a five-component condensation reaction. These products were evaluated for their antibacterial activities, demonstrating the potential medicinal applications of benzodiazepine derivatives (Akbarzadeh et al., 2012).
Mechanism of Action
Mode of Action
The compound interacts with its targets by acting as an antagonist This means it binds to the AVP receptors and blocks their activity, preventing the normal function of arginine vasopressin
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by arginine vasopressin. These include pathways involved in water reabsorption in the kidneys, vasoconstriction, and the release of ACTH (adrenocorticotropic hormone) . By blocking the AVP receptors, this compound can disrupt these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its antagonistic effect on AVP receptors. This could result in changes in fluid balance, blood pressure regulation, and neurological processes. The specific effects would depend on the dosage and individual physiological factors .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs could potentially affect the absorption or metabolism of this compound. Additionally, individual genetic factors could influence how effectively the compound acts on its targets .
Properties
IUPAC Name |
4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-6-12(7-3-1)13-10-11-16-14-8-4-5-9-15(14)17-13/h1-9,13,16-17H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJZFDLYTIVNHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377994 | |
| Record name | 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394655-11-9 | |
| Record name | 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597936.png)
![2,6-Dimethoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B1597938.png)


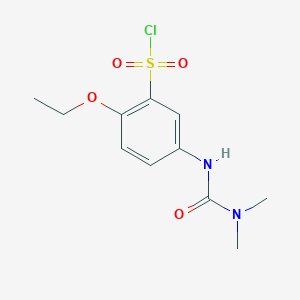

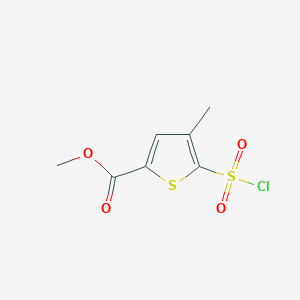
![N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1597951.png)
